molecular formula C8H18N2O4 B172429 1-(2,2-Diethoxyethyl)-3-methoxyurea CAS No. 116451-49-1

1-(2,2-Diethoxyethyl)-3-methoxyurea

Cat. No. B172429
M. Wt: 206.24 g/mol
InChI Key: BHXLZXJRTXHILL-UHFFFAOYSA-N
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Description

“1-(2,2-Diethoxyethyl)urea” is a chemical compound with the molecular formula C7H16N2O3 . Its average mass is 176.214 Da and its monoisotopic mass is 176.116089 Da .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)urea” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its ACD/LogP value is 0.32, indicating its partition coefficient between octanol and water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Diethoxyethyl)urea” include a density of 1.1±0.1 g/cm3, a boiling point of 258.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.7±3.0 kJ/mol and its flash point is 110.4±27.3 °C .

Scientific Research Applications

Crystal Structure Analysis

Research into the crystal structure of related compounds, such as metobromuron, reveals insights into the molecular arrangement and interactions, such as hydrogen bonding and weak C-H...π interactions, which are crucial for understanding the physicochemical properties and reactivity of these molecules (Kang et al., 2015).

Chemical Synthesis

The development of efficient synthetic routes for related compounds, including anti-asthmatic agents like T-440, demonstrates the importance of selective N-alkylation techniques in producing potential therapeutic agents (Sugahara et al., 2000). This area of research is crucial for the synthesis of complex organic molecules with specific biological activities.

Molecular Docking and DNA Binding

Studies on the molecular docking and DNA binding activities of thiourea derivatives, including 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, provide insights into their potential as therapeutic agents by interacting with DNA or proteins (Mushtaque et al., 2016). These investigations help in understanding the mechanism of action of potential drug candidates at the molecular level.

Polymer Chemistry

Research on polymers, such as the synthesis of thermally sensitive water-soluble polymethacrylates, demonstrates the relevance of 1-(2,2-Diethoxyethyl)-3-methoxyurea related compounds in creating materials with specific properties, like temperature sensitivity and solubility (Han et al., 2003).

Bioorganic and Medicinal Chemistry

Investigations into the antioxidant and amine oxidase inhibitory activities of hydroxyurea derivatives highlight the potential therapeutic applications of these compounds in treating diseases through modulating oxidative stress and enzymatic activities (Liu et al., 2010).

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4/c1-4-13-7(14-5-2)6-9-8(11)10-12-3/h7H,4-6H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLZXJRTXHILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553025
Record name N-(2,2-Diethoxyethyl)-N'-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-3-methoxyurea

CAS RN

116451-49-1
Record name N-(2,2-Diethoxyethyl)-N'-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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